molecular formula C13H18N6S B6460187 N-ethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549049-34-3

N-ethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6460187
CAS No.: 2549049-34-3
M. Wt: 290.39 g/mol
InChI Key: IUPWTGWZHMJDOF-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a pyrimidin-4-amine core substituted at position 2 with a piperazine ring bearing a 1,3-thiazol-2-yl group and an ethylamine moiety at position 2. This structure combines heterocyclic elements (pyrimidine, piperazine, thiazole) known for their roles in modulating pharmacokinetic properties and target binding in medicinal chemistry. The ethyl group enhances lipophilicity, while the piperazine-thiazole moiety may contribute to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

N-ethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6S/c1-2-14-11-3-4-15-12(17-11)18-6-8-19(9-7-18)13-16-5-10-20-13/h3-5,10H,2,6-9H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPWTGWZHMJDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrimidine-Based Analogues

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
  • Structure : Shares the pyrimidin-4-amine core but substitutes position 6 with piperazine and position 4 with a butyl group.
  • The longer alkyl chain (butyl vs.
  • Applications : Used in pharmaceutical research for its versatility in modulating receptor interactions .
Compounds 17 and 18 ()
  • Structure: Feature a pyrimidin-2-yl group linked to a piperazine-anilino-thiazole scaffold, with sulfonamide substituents on the thiazole.
  • Key Differences : The sulfonamide groups in 17 and 18 introduce strong electron-withdrawing effects and hydrogen-bonding capacity, which are absent in the target compound. This may enhance binding affinity to targets like enzymes or receptors but reduce metabolic stability.
  • Synthesis : Both utilize sulfonylation reactions, contrasting with the target compound’s simpler amine substitution .
Compound 8e ()
  • Structure : Pyrimidin-4-amine with a thiazol-2-amine substituent at position 2.
  • Key Differences : Replaces the piperazine-thiazole group with a direct thiazole-amine linkage, simplifying the structure. This may reduce conformational flexibility and alter binding kinetics .

Heterocyclic Core Variants

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Structure : Pyrazole core with cyclopropyl and pyridinyl substituents.
  • Key Differences: The five-membered pyrazole ring alters electronic properties compared to the six-membered pyrimidine.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
  • Structure: Hybrid pyrazolo-pyrimidine and thieno-pyrimidine system.
  • Key Differences : The fused heterocyclic system enhances planarity and π-π stacking but reduces synthetic accessibility. The absence of a piperazine-thiazole group limits solubility compared to the target compound .

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

Compound logP (Predicted) Key Solubility Modifiers
Target Compound 2.1 Piperazine (basic), thiazole
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine 3.5 Piperazine, butyl group
Compound 17 () 1.8 Sulfonamide, piperazine
Compound 8e () 2.3 Thiazole-amine

Target Binding and Selectivity

  • The thiazole ring in the target compound may engage in π-π interactions with aromatic residues in enzyme active sites, similar to pyrazolo-pyrimidines in .
  • Piperazine’s flexibility could enhance binding to conformational variants of targets like kinases or GPCRs, as seen in ’s antimalarial candidates .

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